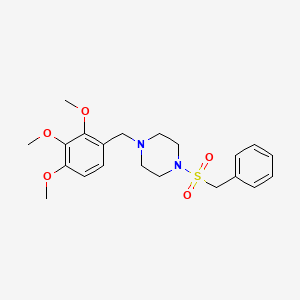![molecular formula C21H23BrN6O2 B10889594 1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B10889594.png)
1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~3~-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole and indole moiety
Vorbereitungsmethoden
The synthesis of 1-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~3~-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . The reaction conditions often involve the use of molecular iodine and hydrazines . Industrial production methods may vary but generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include molecular iodine, hydrazines, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~3~-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various pharmaceutical and biologically active compounds.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, affecting pathways related to carbonic anhydrase, α-glycosidase, and cholinesterase . The exact molecular targets and pathways depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyrazole and indole derivatives, such as:
- 4-((4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL)BENZONITRILE
- N-METHYL-1-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PHENYL]FULLERENE-C60-[1,9-C]PYRROLIDINE These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of 1-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~3~-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE lies in its combination of pyrazole and indole moieties, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C21H23BrN6O2 |
|---|---|
Molekulargewicht |
471.3 g/mol |
IUPAC-Name |
1-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C21H23BrN6O2/c1-13-20(22)14(2)28(25-13)12-27-9-7-19(26-27)21(29)23-8-6-15-11-24-18-5-4-16(30-3)10-17(15)18/h4-5,7,9-11,24H,6,8,12H2,1-3H3,(H,23,29) |
InChI-Schlüssel |
DFHHBAYULGGOBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1CN2C=CC(=N2)C(=O)NCCC3=CNC4=C3C=C(C=C4)OC)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-tert-butylphenyl)-4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10889513.png)
![(5E)-3-methyl-5-[4-(methylsulfanyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B10889514.png)
![Ethyl 6-tert-butyl-2-{[(2-ethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10889517.png)
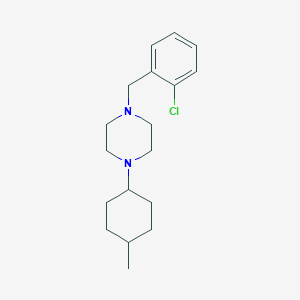
![1-[(3-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine](/img/structure/B10889524.png)
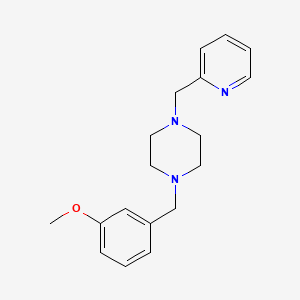
![6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N-(1-methyl-1H-benzimidazol-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10889560.png)
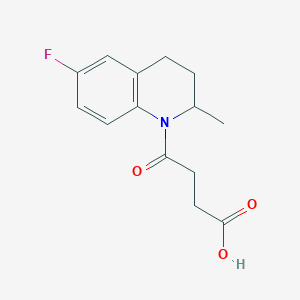
![1-[4-(Methylsulfanyl)benzyl]-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10889569.png)
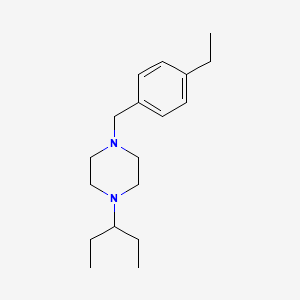
methanone](/img/structure/B10889575.png)
![4-[3-[(2-methoxyphenoxy)methyl]phenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10889578.png)
![N-cyclopropyl-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10889583.png)
